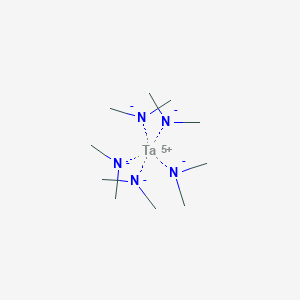

五(二甲基氨基)钽(V)

描述

Synthesis Analysis

PDMAT is synthesized through a process that involves the electrochemical reaction of diethylamide with a sacrificial tantalum anode and a stainless steel cathode, using tetraethylammonium bromine as a conductive additive and acetonitrile as an inert support electrolyte. This method yields PDMAT with high purity, evidenced by a variety of characterization techniques including FT-IR and NMR spectroscopy (Yang, Zhou, & Xiong, 2012).

Molecular Structure Analysis

The molecular structure of PDMAT involves tantalum(V) coordinated by five dimethylamino groups. The structure has been extensively studied using spectroscopic methods and crystallographic analysis, revealing a complex geometry that enables its reactivity and utility in ALD processes. Notably, the compound's structure facilitates its decomposition and reaction on the surface during film deposition, leading to the formation of tantalum nitride or oxide layers depending on the process conditions (Heil, Roozeboom, Van de Sanden, & Kessels, 2008).

Chemical Reactions and Properties

PDMAT undergoes various reactions on surfaces, particularly in the presence of ammonia or other reactive gases, to form tantalum nitride (TaN) or tantalum pentoxide (Ta2O5) films. These reactions are critical in the ALD process, where sequential surface reactions result in the atomic-scale deposition of the tantalum-containing films. The surface chemistry of PDMAT has been thoroughly investigated, highlighting its decomposition pathways and the species involved in the film formation process (Kim & Zaera, 2011).

Physical Properties Analysis

PDMAT exhibits a sublimation point at around 90°C under reduced pressure, indicating its volatility which is advantageous for vapor phase deposition processes. Its solubility in various solvents and stability under specific conditions have been characterized, ensuring its effective use in chemical vapor deposition (CVD) and ALD processes for semiconductor fabrication (Fryzuk, Ballmann, Munhá, & Halcovitch, 2011).

Chemical Properties Analysis

The chemical properties of PDMAT, including its reactivity with different surface sites and precursors, dictate its efficacy as an ALD precursor. Its decomposition leads to the formation of tantalum-containing films with high purity and uniformity. The ability of PDMAT to react with oxygen or nitrogen sources during deposition processes enables the controlled synthesis of tantalum nitride or oxide films with desired electrical and physical properties (Plasma-assisted ALD of Ta2O5 from alkylamide precursor and remote O2 plasma, Heil et al., 2008).

科学研究应用

化学气相沉积 (CVD) 前驱体

五(二甲基氨基)钽(V) 是一种挥发性固体,用作 CVD 前驱体 . 在 CVD 工艺中,它用于将薄膜材料沉积到表面,这是各个行业中一项至关重要的工艺,尤其是在半导体制造中。

氮化钽薄膜的生产

该化合物专门用作生产氮化钽 (TaN) 薄膜的前驱体 . TaN 薄膜因其优异的电气和机械性能而被广泛应用于电子行业。

氧化钽薄膜的生产

在沉积过程中存在氧气 (O2)、水 (H2O)、一氧化氮 (NO) 或过氧化氢 (H2O2) 时,五(二甲基氨基)钽(V) 会产生氧化钽 (Ta2O5) 薄膜

作用机制

Pentakis(dimethylamino)tantalum(V), also known as Tantalum, pentakis(dimethylamino)-, is an organometallic compound of tantalum . It is a colorless solid that is soluble in organic solvents .

Target of Action

The primary target of Pentakis(dimethylamino)tantalum(V) is the formation of tantalum nitride (TaN) thin films and tantalum oxide (Ta2O5) thin films . These thin films are used in the semiconductor industry, particularly in the manufacture of integrated circuits .

Mode of Action

Pentakis(dimethylamino)tantalum(V) acts as a volatile solid Chemical Vapor Deposition (CVD) precursor . When oxygen (O2), water (H2O), nitric oxide (NO), or hydrogen peroxide (H2O2) is present during the deposition process, it yields tantalum oxide (Ta2O5) thin films . In the absence of these, it forms tantalum nitride (TaN) thin films .

Biochemical Pathways

The compound hydrolyzes readily to release dimethylamine . This process is part of the synthesis and structure formation of the compound .

Pharmacokinetics

It’s worth noting that the compound is a volatile solid, which influences its distribution and interaction within the environment .

Result of Action

The result of the action of Pentakis(dimethylamino)tantalum(V) is the formation of tantalum nitride (TaN) thin films and tantalum oxide (Ta2O5) thin films . These thin films show promise as gate dielectric materials in the manufacture of integrated circuits .

Action Environment

The action of Pentakis(dimethylamino)tantalum(V) is influenced by the presence of oxygen (O2), water (H2O), nitric oxide (NO), or hydrogen peroxide (H2O2) during the deposition process . The compound is also sensitive to water, as it releases flammable gases upon contact with water .

安全和危害

Pentakis(dimethylamino)tantalum(V) is a corrosive, reactive, and flammable material, which is also oxygen and moisture sensitive . It should be kept away from sources of ignition and stored in a tightly closed container in a dry and well-ventilated place . Always handle and store it under inert gas and avoid the formation of dust and aerosols . Inhalation or contact with skin must be avoided . In case of fire, use carbon dioxide or dry powder .

未来方向

属性

IUPAC Name |

dimethylazanide;tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLPMIMVDUOYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30N5Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173547 | |

| Record name | Pentakis(dimethylamino)tantalum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19824-59-0 | |

| Record name | Tantalum, pentakis(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentakis(dimethylamino)tantalum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentakis(dimethylamino)tantalum(V) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

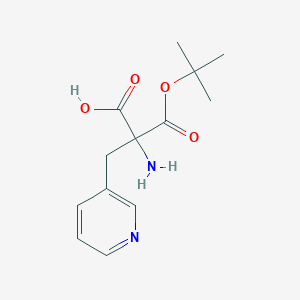

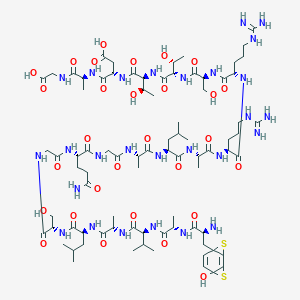

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

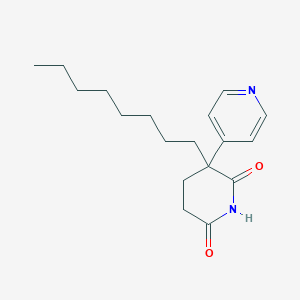

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)